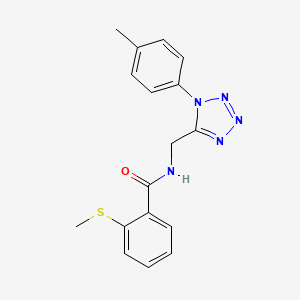

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-12-7-9-13(10-8-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFVNCIJCNLNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the methylthio group through a nucleophilic substitution reaction. The tetrazole ring can be formed via a cyclization reaction involving an azide and a nitrile precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves the coupling of a methylthio group with a tetrazole derivative, facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The resulting compound exhibits a molecular formula of C20H22N6OS and a molecular weight of approximately 394.50 g/mol. The structural composition includes a methylthio group, a tetrazole ring, and a benzamide moiety, which collectively contribute to its biological activity and stability.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives related to 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been tested against various bacterial strains. Studies show that certain tetrazole derivatives demonstrate effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Properties

Tetrazole-containing compounds have also been explored for their anti-inflammatory effects. In various studies, derivatives similar to 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have been evaluated using the carrageenan-induced rat paw edema model. Results indicate that these compounds can significantly reduce inflammation, positioning them as candidates for therapeutic agents in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of tetrazole derivatives are under investigation, with some studies highlighting their ability to inhibit tumor growth through various mechanisms. Compounds with structural similarities to 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide have shown promise in preclinical trials for their cytotoxic effects on cancer cell lines .

Organic Electronics

The unique electronic properties of tetrazole derivatives make them suitable for applications in organic electronics. Research has shown that compounds like 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can be incorporated into organic photovoltaic devices due to their ability to form stable thin films with desirable charge transport characteristics .

Coordination Chemistry

The ability of tetrazoles to act as ligands in coordination chemistry opens avenues for creating metal complexes with potential applications in catalysis and materials science. The interactions between the tetrazole ring and metal ions can lead to the formation of novel materials with unique properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1: Structural Comparison of 2-(Methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide and Analogs

Key Observations :

- Tetrazole positioning : The user’s compound and Compound 63 both incorporate tetrazole but differ in connectivity (tetrazole-methyl vs. tetrazole-phenyl), affecting spatial orientation in target binding .

- Substituent effects : The methylthio group in the user’s compound may enhance lipophilicity compared to the bromo-furan analog, which could alter membrane permeability .

Key Observations :

- GPCR targeting : Compound 63’s high GPR35 potency suggests that tetrazole-phenylbenzamide scaffolds are effective GPCR agonists, whereas the user’s compound’s methylthio group might shift selectivity to other targets .

- Antimicrobial vs. receptor modulation : Triazole-containing benzamides () show antimicrobial activity, highlighting how heterocycle choice (tetrazole vs. triazole) diversifies applications .

Physicochemical and Druglikeness Properties

Table 3: Druglikeness Comparison (Lipinski’s Rule)

Key Observations :

- Molecular weight : The user’s compound (~370 Da) approaches the Lipinski limit (500 Da), but compliance is still feasible.

Biological Activity

The compound 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a novel derivative that has garnered interest due to its potential biological activities. This review synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, characterization, and pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzamide derivatives with tetrazole precursors. The synthesis pathways often utilize metal-free conditions, enhancing the environmental sustainability of the process. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Characterization Data

| Technique | Observed Value | Reference |

|---|---|---|

| Melting Point | 139-141 °C | |

| NMR (1H) | δ 8.95 (s, 1H), δ 4.01 (t, J = 4.7 Hz, 4H) | |

| FTIR | Characteristic peaks at 1650 cm⁻¹ (C=O stretch) |

Antioxidant Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antioxidant properties. The DPPH (α,α-diphenyl-β-picrylhydrazyl) assay demonstrates that these compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antihypertensive Effects

A series of studies have evaluated the antihypertensive potential of tetrazole derivatives, including our compound of interest. The results suggest that these compounds can act as angiotensin II receptor antagonists, which are vital in managing hypertension. For instance, certain derivatives have shown enhanced blood pressure-lowering effects compared to traditional medications .

Urease Inhibition

The urease inhibitory activity is another significant aspect of this compound's biological profile. Urease is an enzyme associated with various infections, particularly those caused by Helicobacter pylori. In vitro studies have shown that some derivatives exhibit potent urease inhibition, which could be beneficial in treating related infections .

Antibacterial Activity

The antibacterial efficacy of 2-(methylthio)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has also been explored. Agar well diffusion methods reveal that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .

Case Study 1: Antioxidant Evaluation

In a study focused on antioxidant activity, several tetrazole derivatives were synthesized and tested using the DPPH assay. The results indicated that the compound showed a significant reduction in DPPH radical concentration compared to control samples.

Case Study 2: Antihypertensive Assessment

Another study assessed the antihypertensive effects of various derivatives through in vivo models. The results demonstrated a marked decrease in systolic blood pressure in treated groups compared to untreated controls.

Table 2: Biological Activity Summary

| Biological Activity | Test Method | Result |

|---|---|---|

| Antioxidant | DPPH Assay | Significant scavenging activity |

| Antihypertensive | In Vivo | Notable reduction in blood pressure |

| Urease Inhibition | Enzyme Assay | Potent inhibition observed |

| Antibacterial | Agar Diffusion | Effective against E. coli and S. aureus |

Q & A

Q. How do substituent variations on the benzamide moiety influence GPR35 agonistic activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy). Evaluate changes in EC₅₀ and ligand efficiency metrics. For example, para-substituted electron-withdrawing groups enhance receptor binding affinity due to improved dipole interactions .

Q. What computational strategies predict binding modes with target receptors?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina. Align the tetrazole and benzamide moieties with the receptor’s active site (e.g., GPR35’s hydrophobic pocket). Validate poses via molecular dynamics (MD) simulations to assess stability over 100-ns trajectories .

Q. How can by-product formation during synthesis be minimized or characterized?

- Methodological Answer : By-products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)(1H-tetrazol-5-yl)methyl)benzamide may form via competing [3+2] cycloadditions. Optimize reaction stoichiometry (e.g., trimethylsilyl azide excess) and monitor intermediates via LC-MS. Recrystallization or column chromatography can isolate pure products .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., DMR vs. cAMP accumulation) to confirm target engagement. Adjust physicochemical parameters (logP, PSA) to improve membrane permeability, as Lipinski’s rule compliance (MW <500, logP <5) correlates with reliable in vivo activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.